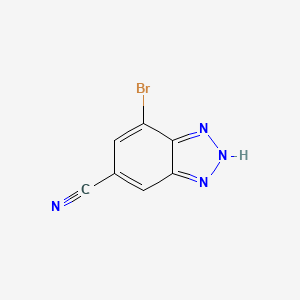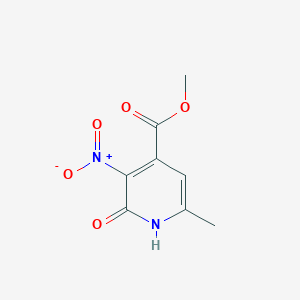
4-Bromo-2-fluoro-6-iodoaniline
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-iodoaniline is a useful research compound. Its molecular formula is C6H4BrFIN and its molecular weight is 315.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Dérivés de la Quinolone: La 4-bromo-2-fluoro-6-iodoaniline sert de précieux élément de construction pour la synthèse de dérivés de la quinolone. Les quinolones sont une classe d'antibiotiques utilisés pour traiter les infections bactériennes. Les chercheurs peuvent modifier la structure des quinolones en incorporant ce composé, améliorant potentiellement leur efficacité ou réduisant les effets secondaires .
- Synthèse de l'Indole: Les indoles sont des composés hétérocycliques importants que l'on retrouve dans divers produits naturels et produits pharmaceutiques. Les chercheurs ont utilisé la this compound comme matériau de départ pour préparer des indoles trisubstitués en 2,3,5. Ces indoles présentent diverses activités biologiques et sont pertinents dans la découverte de médicaments .
- Synthèse de Sulfonamides Liées à la Résine: Ce composé a été utilisé dans la synthèse de sulfonamides liées à la résine. Ces sulfonamides peuvent être immobilisées sur des supports solides (tels que des résines) et utilisées en chimie combinatoire ou en criblage à haut débit. Les chercheurs explorent leur potentiel en tant qu'inhibiteurs enzymatiques, ligands de récepteurs ou catalyseurs .
- Étiquetage et Imagerie des Protéines: Les chercheurs peuvent utiliser la this compound comme sonde chimique pour l'étiquetage des protéines. En attachant un marqueur fluorescent ou radioactif à ce composé, ils peuvent suivre la localisation des protéines, les interactions et la dynamique dans les cellules ou les tissus .
- Systèmes Aromatiques Halogénés: La présence d'atomes d'iode et de fluor dans ce composé peut influencer ses propriétés électroniques. Les chercheurs étudient ses spectres d'absorption et d'émission, ainsi que son utilisation potentielle dans les diodes électroluminescentes organiques (OLED) ou d'autres dispositifs optoélectroniques .
- Surveillance Environnementale: Compte tenu de sa teneur en halogènes, la this compound pourrait être utilisée comme traceur ou marqueur dans les études environnementales. Les chercheurs pourraient suivre son devenir dans le sol, l'eau ou l'air pour comprendre les processus de transport ou évaluer les niveaux de pollution .
Chimie Médicinale et Développement de Médicaments
Synthèse Organique
Science des Matériaux
Études Biologiques
Photophysique et Optoélectronique
Chimie Environnementale
Mécanisme D'action
Mode of Action
It’s known that anilines can undergo various chemical reactions, including nucleophilic substitution . The presence of bromo, fluoro, and iodo substituents on the aniline ring may influence its reactivity and interaction with its targets.
Biochemical Pathways
4-Bromo-2-fluoro-6-iodoaniline is used in the synthesis of a resin-bound sulfonamide, which serves as a starting material for the preparation of 2,3,5-trisubstituted indoles . Indoles are key structures in many natural products and pharmaceuticals, indicating that this compound may indirectly influence various biochemical pathways through its role in indole synthesis.
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant . These properties suggest that the compound may have good bioavailability, allowing it to reach its targets effectively.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes . Moreover, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVNAVSJFOFMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)




![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)






